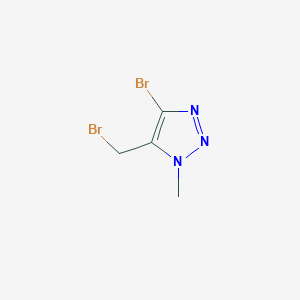

4-Bromo-5-(bromomethyl)-1-methyl-1H-1,2,3-triazole

Description

Properties

CAS No. |

942060-55-1 |

|---|---|

Molecular Formula |

C4H5Br2N3 |

Molecular Weight |

254.91 g/mol |

IUPAC Name |

4-bromo-5-(bromomethyl)-1-methyltriazole |

InChI |

InChI=1S/C4H5Br2N3/c1-9-3(2-5)4(6)7-8-9/h2H2,1H3 |

InChI Key |

BBOYNDICRHSGJR-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=C(N=N1)Br)CBr |

Origin of Product |

United States |

Preparation Methods

Bromination of 1-Methyl-1H-1,2,3-Triazole

Core Concept:

The primary step involves introducing bromine atoms at specific positions on the triazole ring, particularly at the 4- and 5-positions, to obtain the desired dibrominated intermediate.

- Reagents: N-bromosuccinimide (NBS) or elemental bromine (Br₂)

- Solvent: Dichloromethane (DCM) or acetonitrile (MeCN)

- Temperature: Approximately 0°C to control reactivity and selectivity

- Procedure:

- Dissolve 1-methyl-1H-1,2,3-triazole in the chosen solvent.

- Add NBS slowly at 0°C under inert atmosphere to prevent over-bromination.

- Stir the mixture for several hours, monitoring progress via TLC or LC-MS.

- Quench the reaction with water, extract, and purify the dibrominated product.

Outcome:

This process yields 4,5-dibromo-1-methyl-1H-1,2,3-triazole , which serves as a key intermediate for further functionalization.

Bromomethylation at the 5-Position

Objective:

Transform the brominated triazole into the bromomethyl derivative at the 5-position.

- Reagents: Formaldehyde derivatives or paraformaldehyde in the presence of hydrobromic acid or other bromomethylating agents.

- Reaction Conditions:

- The dibrominated intermediate is dissolved in a polar aprotic solvent such as DMF or DMSO.

- Formaldehyde or paraformaldehyde is added along with hydrobromic acid or a suitable catalyst.

- The mixture is heated mildly (around 50°C) to facilitate electrophilic substitution, forming the bromomethyl group.

- Use of bromomethylating reagents like bromomethyl methyl sulfide under basic conditions can also be employed to selectively bromomethylate the 5-position.

Result:

Formation of 4-bromo-5-(bromomethyl)-1-methyl-1H-1,2,3-triazole with high regioselectivity.

Purification and Characterization

Post-reaction, the product is purified via column chromatography or recrystallization, typically using ethyl acetate/hexane mixtures, to achieve high purity (>95%). Characterization involves NMR, MS, and IR spectroscopy to confirm structure and purity.

Industrial and Scale-up Considerations

- Continuous flow reactors are increasingly used for bromination steps to improve safety and reproducibility, especially when handling elemental bromine or NBS.

- Precise temperature control and inert atmospheres are critical to prevent side reactions and over-bromination.

- Purification steps are optimized for scalability, often involving crystallization techniques suitable for large batches.

Summary Table of Preparation Methods

| Step | Reagents | Solvent | Temperature | Key Notes | References |

|---|---|---|---|---|---|

| Bromination | N-bromosuccinimide or Br₂ | DCM or MeCN | 0°C | Selective at 4,5-positions | |

| Bromomethylation | Formaldehyde derivatives, HBr | DMSO or DMF | 50°C | Regioselective at 5-position | |

| Purification | Column chromatography | - | Room temperature | High purity | General organic synthesis protocols |

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-(bromomethyl)-1-methyl-1H-1,2,3-triazole undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

Reduction: Reduction reactions can convert the bromine atoms to hydrogen or other substituents.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents like DMF or DMSO.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

Nucleophilic Substitution: Substituted triazoles with various functional groups.

Oxidation: Oxidized triazole derivatives.

Reduction: De-brominated triazole compounds.

Scientific Research Applications

4-Bromo-5-(bromomethyl)-1-methyl-1H-1,2,3-triazole has several applications in scientific research:

Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules.

Materials Science: Utilized in the development of novel materials with specific properties, such as polymers and coatings.

Biological Studies: Investigated for its biological activity and potential as a bioactive molecule.

Mechanism of Action

The mechanism of action of 4-Bromo-5-(bromomethyl)-1-methyl-1H-1,2,3-triazole involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modulation of their activity. The triazole ring can also participate in hydrogen bonding and π-π interactions, contributing to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Triazole Derivatives

Chloro vs. Bromo Derivatives

Isostructural chloro and bromo triazole derivatives (e.g., compounds 4 and 5 in ) exhibit distinct intermolecular interactions due to differences in halogen electronegativity and polarizability. Bromo derivatives like 4-Bromo-5-(bromomethyl)-1-methyl-1H-1,2,3-triazole display stronger halogen bonding (Br⋯Br and Br⋯N interactions) compared to chloro analogs, as observed in crystal packing . This property may enhance stability in solid-state applications or binding affinity in biological systems.

2-Bromo-1-[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone

This compound () shares a brominated triazole core but includes an ethanone substituent. X-ray diffraction reveals a twisted conformation (52° relative to the triazole plane) and Br⋯Br interactions (3.59–3.65 Å).

Bioactive Triazole Compounds

Antimicrobial Triazoles

1-(4-Bromophenyl)-5-phenyl-1H-1,2,3-triazole (BPTA) inhibits Staphylococcus aureus and binds human serum albumin (HSA) via hydrophobic interactions and hydrogen bonding . While BPTA lacks a bromomethyl group, its bromophenyl substituent suggests that bromine placement significantly impacts bioactivity. The dual bromination in this compound may enhance membrane permeability or target affinity.

Tyrosine Kinase Inhibitors

4-Cyano-5-aryl-1H-1,2,3-triazoles () inhibit HER2-positive breast cancer cells (IC₅₀: 6.6–9.7 μM).

Physical and Spectral Properties

Melting Points

Brominated triazoles generally exhibit high melting points due to strong intermolecular forces. For example, 5-(Bromomethyl)-1-methyl-1H-1,2,3-benzotriazole melts above 120°C , whereas non-brominated analogs like 1-methyl-1H-1,2,3-triazole are liquid at room temperature.

Spectroscopic Data

- IR Spectroscopy : Bromomethyl groups in this compound produce C-Br stretches near 533 cm⁻¹, similar to 5-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-4-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (533 cm⁻¹) .

- 1H-NMR : The methyl group at N1 resonates near δ 2.55 ppm, comparable to δ 2.55 ppm in 1-methyl-1H-1,2,3-benzotriazole derivatives .

Structural and Functional Comparison Table

Biological Activity

4-Bromo-5-(bromomethyl)-1-methyl-1H-1,2,3-triazole (CAS No. 1248676-21-2) is a triazole compound that has garnered interest due to its potential biological activities. This article synthesizes existing research findings on its biological properties, including antimicrobial and anticancer activities, and presents relevant case studies and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C4H5Br2N3. It features a triazole ring that is known for its versatility in medicinal chemistry.

| Property | Value |

|---|---|

| Molecular Weight | 232.91 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in DMSO |

| CAS Number | 1248676-21-2 |

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. A study evaluated the antibacterial activity of various triazole compounds, including this compound. The results demonstrated promising activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Triazole Compounds

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4-Bromo-5-(bromomethyl)-1-methyl-1H-triazole | Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound could be a candidate for further development as an antimicrobial agent.

Anticancer Activity

The anticancer potential of triazoles has been explored extensively. A specific study highlighted the cytotoxic effects of various substituted triazoles on cancer cell lines. The compound showed significant cytotoxicity against A549 (lung cancer) and HeLa (cervical cancer) cell lines.

Table 2: Cytotoxic Activity of Triazole Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 4-Bromo-5-(bromomethyl)-1-methyl-1H-triazole | A549 | 15 ± 3 |

| HeLa | 20 ± 4 | |

| MCF7 | 25 ± 5 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's potential as an anticancer agent.

Case Study 1: Synthesis and Evaluation

In a comprehensive study, researchers synthesized several triazole derivatives, including the subject compound. The synthesized compounds underwent biological evaluation for their antimicrobial and anticancer properties. The study concluded that structural modifications significantly impacted biological activity, with bromine substituents enhancing efficacy against microbial strains and cancer cells .

Case Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship analysis was conducted to understand how different substitutions affect biological activity. The presence of bromine at specific positions was found to correlate with increased antimicrobial potency and enhanced cytotoxicity in cancer cells . This underscores the importance of chemical structure in developing effective therapeutic agents.

Q & A

Q. Table 1: Synthesis Optimization Parameters

| Parameter | Optimal Conditions | Yield Range | Key References |

|---|---|---|---|

| Solvent | DMSO, acetonitrile | 60–85% | |

| Bromination Agent | N-bromosuccinimide (NBS) | 70–90% | |

| Catalyst | CuI (1–5 mol%) | 65–80% |

Basic: How is the crystal structure of this compound characterized in academic research?

Answer:

Single-crystal X-ray diffraction (SCXRD) is the gold standard:

- Data collection: Using Mo-Kα radiation (λ = 0.71073 Å) at 296 K .

- Refinement: SHELX software (SHELXL for refinement; SHELXS for structure solution) to resolve anisotropic displacement parameters and hydrogen bonding networks .

- Validation: R-factor < 0.05 and data-to-parameter ratio > 15 ensure reliability .

Key Metrics from Recent Studies:

- Bond lengths: C-Br = 1.89–1.92 Å; N-N = 1.32–1.35 Å .

- Torsion angles: Triazole ring planarity deviations < 0.05 Å .

Advanced: What strategies are effective for optimizing substitution reactions at the bromine sites?

Answer:

Bromine substituents enable nucleophilic aromatic substitution (SNAr) or cross-coupling. Key considerations:

- Catalyst selection: Pd(PPh₃)₄ for Suzuki couplings; CuI for Ullmann-type reactions .

- Solvent/base systems: DMF with K₂CO₃ enhances reactivity for SNAr .

- Kinetic control: Low temperatures (0–5°C) minimize side reactions in competing pathways .

Case Study:

Replacing bromine with an amine group achieved 80% yield using NH₃ in DMF at 80°C for 12 hours .

Advanced: How can researchers resolve contradictions in spectroscopic data during characterization?

Answer:

Contradictions often arise from dynamic processes (e.g., tautomerism) or impurities. Mitigation strategies:

- Multi-technique validation: Combine ¹H/¹³C NMR, IR (C-Br stretch: 550–600 cm⁻¹), and high-resolution mass spectrometry (HRMS) .

- Computational modeling: DFT calculations (e.g., B3LYP/6-311+G(d,p)) to predict NMR shifts or vibrational spectra .

- Crystallographic confirmation: SCXRD resolves ambiguities in regiochemistry .

Basic: What analytical techniques are essential for characterizing this compound?

Answer:

Q. Table 2: Analytical Parameters

| Technique | Key Signals/Parameters | References |

|---|---|---|

| ¹H NMR | Triazole proton: δ 7.8–8.2 ppm | |

| IR | C-Br stretch: 560 cm⁻¹ | |

| SCXRD | R-factor < 0.05 |

Advanced: How to design derivatives for biological activity studies?

Answer:

- Functional group diversification: Replace bromine with bioisosteres (e.g., -CF₃, -NH₂) to modulate pharmacokinetics .

- In silico screening: Molecular docking (AutoDock Vina) to predict binding affinities for targets like kinases or CYP450 enzymes .

- In vitro assays: Cytotoxicity (MTT assay) and enzyme inhibition (IC₅₀ determination) to prioritize leads .

Example Derivative:

5-(Aminomethyl)-1-methyl-1H-1,2,3-triazole showed 10× higher solubility while retaining antifungal activity (MIC = 2 µg/mL) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.